N~1~-(4-CHLOROPHENYL)-2-[5-(4-NITROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE
Overview
Description
N~1~-(4-CHLOROPHENYL)-2-[5-(4-NITROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE is a complex organic compound characterized by its unique structural features It contains both chlorophenyl and nitrophenyl groups, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-CHLOROPHENYL)-2-[5-(4-NITROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-CHLOROPHENYL)-2-[5-(4-NITROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an amino derivative, while substitution reactions involving the chlorophenyl group can lead to various substituted derivatives .
Scientific Research Applications
N~1~-(4-CHLOROPHENYL)-2-[5-(4-NITROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-CHLOROPHENYL)-2-[5-(4-NITROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-nitrophenyl)methanone: Shares similar structural features but lacks the pyrrolo[3,4-d][1,2,3]triazole core.
4-Chloro-4’-nitrobenzophenone: Another related compound with similar functional groups but different overall structure.
Uniqueness
N~1~-(4-CHLOROPHENYL)-2-[5-(4-NITROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE is unique due to its combination of the pyrrolo[3,4-d][1,2,3]triazole core with chlorophenyl and nitrophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-nitrophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O5/c19-10-1-3-11(4-2-10)20-14(26)9-23-16-15(21-22-23)17(27)24(18(16)28)12-5-7-13(8-6-12)25(29)30/h1-8,15-16H,9H2,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEJLPNFYTZLCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])N=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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